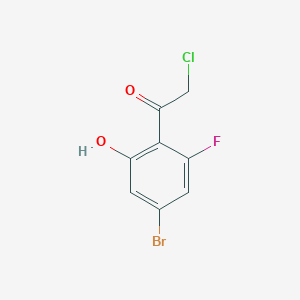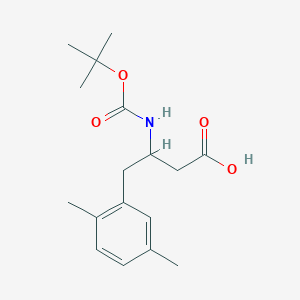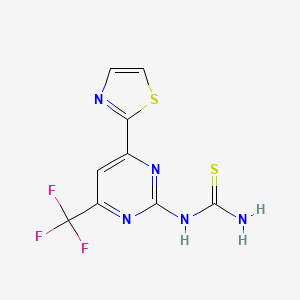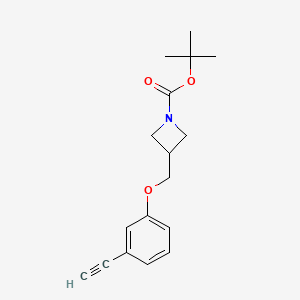
Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate is an organic compound with the molecular formula C12H12FNO2 and a molecular weight of 221.23 g/mol . This compound is primarily used in organic synthesis and proteomics research . It is characterized by its solubility in chloroform and ethyl acetate and is typically stored at -20°C .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate involves the reaction of ethyl 2-fluoroacrylate with 3-pyridinecarboxaldehyde under specific conditions. The reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.
化学反応の分析
Types of Reactions
Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding saturated ester.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in an appropriate solvent such as ethanol or methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Saturated esters.
Substitution: Substituted esters with nucleophiles replacing the fluorine atom.
科学的研究の応用
Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate involves its interaction with specific molecular targets. The compound’s fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. The pyridine ring can engage in π-π stacking interactions, further stabilizing the compound’s binding to proteins or enzymes.
類似化合物との比較
Similar Compounds
2-Fluoro-5-(3-pyridinyl)-2,4-pentadienoic Acid Ethyl Ester: Similar structure but different stereochemistry.
Fluoropyridines: Compounds with fluorine atoms attached to pyridine rings, used in various chemical and biological applications.
Uniqueness
Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate is unique due to its specific stereochemistry (2-Z,4-E), which can influence its reactivity and binding properties. The presence of both a fluorine atom and a pyridine ring makes it a versatile compound in organic synthesis and research applications.
特性
分子式 |
C12H12FNO2 |
|---|---|
分子量 |
221.23 g/mol |
IUPAC名 |
ethyl (2Z,4E)-2-fluoro-5-pyridin-3-ylpenta-2,4-dienoate |
InChI |
InChI=1S/C12H12FNO2/c1-2-16-12(15)11(13)7-3-5-10-6-4-8-14-9-10/h3-9H,2H2,1H3/b5-3+,11-7- |
InChIキー |
WATLZBBCEHVMMS-PGACXJNKSA-N |
異性体SMILES |
CCOC(=O)/C(=C/C=C/C1=CN=CC=C1)/F |
正規SMILES |
CCOC(=O)C(=CC=CC1=CN=CC=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-Cyclopentyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719778.png)

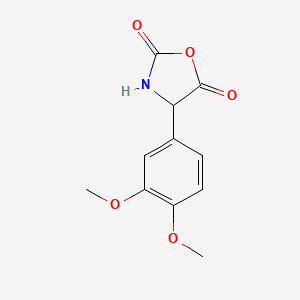
![N-Isobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719816.png)
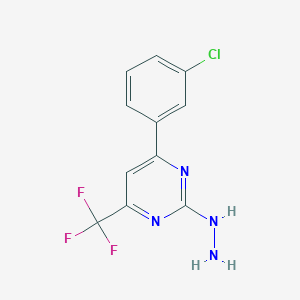
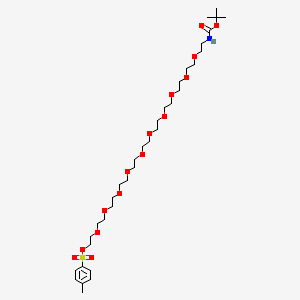

![N-{[1-(2,2-difluoroethyl)-1H-indol-4-yl]methyl}cyclopropanamine](/img/structure/B13719833.png)

